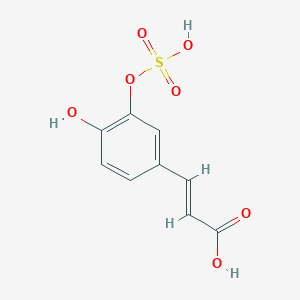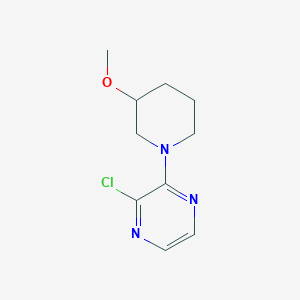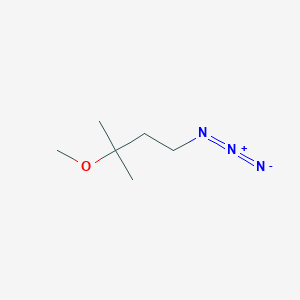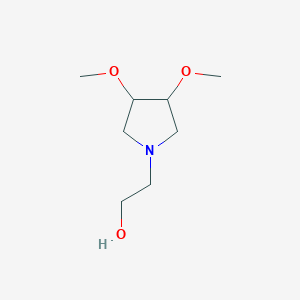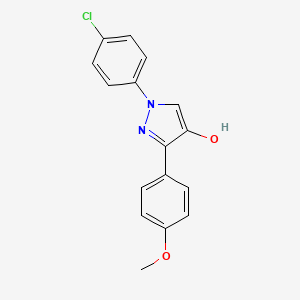
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol (1CP4MP) is a small organic compound that has been researched extensively in recent years due to its potential applications in scientific research. It is a member of the pyrazol-4-ol family, which is known for its ability to bind to certain proteins and enzymes. The structure of 1CP4MP consists of a phenyl ring with a chlorine atom at the fourth position and a methoxyphenyl group at the third position. This compound has been used in a variety of scientific research applications, including enzyme inhibition, biochemical assays, and drug discovery.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol has been used in a variety of scientific research applications. It has been used as a tool to study enzyme inhibition, as its structure is similar to that of many natural inhibitors. It has also been used in biochemical assays to study the effects of certain compounds on protein and enzyme activity. Additionally, 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol has been used in drug discovery, as it has been found to bind to certain proteins and enzymes.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol is not fully understood. However, it is believed to bind to certain proteins and enzymes through hydrogen bonding and hydrophobic interactions. This binding is thought to inhibit the activity of these proteins and enzymes, thus affecting the biochemical and physiological processes that they are involved in.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol are not fully understood. However, it has been found to inhibit the activity of certain proteins and enzymes, thus affecting the biochemical and physiological processes that they are involved in. For example, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. Additionally, it is stable and can be stored for long periods of time. However, there are also some limitations to its use in laboratory experiments. It is not soluble in water, so it must be used in organic solvents. Additionally, its mechanism of action is not fully understood, so it is difficult to predict its effects on certain proteins and enzymes.
Zukünftige Richtungen
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol has potential applications in a variety of scientific research areas. It could be used to study enzyme inhibition and drug discovery. Additionally, it could be used to study the biochemical and physiological effects of certain compounds on proteins and enzymes. Furthermore, it could be used to study the effects of certain compounds on neurotransmission. Additionally, it could be used to study the effects of certain compounds on the immune system. Finally, it could be used to study the effects of certain compounds on gene expression.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-21-14-8-2-11(3-9-14)16-15(20)10-19(18-16)13-6-4-12(17)5-7-13/h2-10,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVXRDPWWYVVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



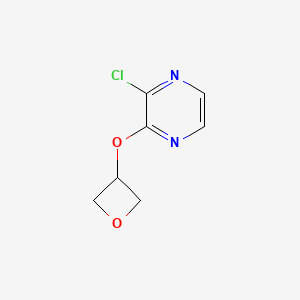

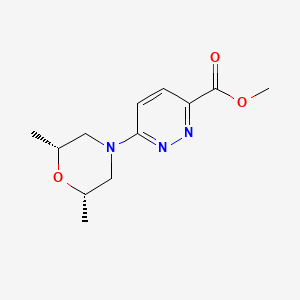

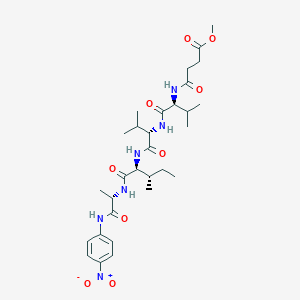
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-3-carboxylic acid](/img/structure/B1474217.png)
![(1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol](/img/structure/B1474220.png)
